PLX7486
Description
PLX7486 is an orally bioavailable small-molecule dual inhibitor targeting tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R/Fms). Developed by Plexxikon (a Daiichi Sankyo subsidiary), it is designed to disrupt tumor cell survival and immunosuppressive myeloid cell recruitment in the tumor microenvironment (TME) .
Properties
Molecular Formula |
C21H25N5O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PLX7486; PLX-7486; PLX 7486.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
- Trk Inhibition : Blocks Trk-mediated signaling (Akt and MAPK pathways), critical for tumor cell proliferation, survival, and nerve invasion .
- CSF1R Inhibition : Suppresses tumor-associated macrophage (TAM) infiltration by inhibiting CSF1/CSF1R signaling, thereby enhancing antitumor immune responses .
Clinical Development
PLX7486 is in Phase I/Ib trials (NCT01804530) for advanced solid tumors, including pancreatic cancer, NTRK fusion-positive cancers, and tenosynovial giant cell tumors. It is tested as a monotherapy and in combination with chemotherapy (gemcitabine, paclitaxel) or immune checkpoint inhibitors (anti-CTLA-4, anti-PD-1) .
Preclinical Data
- Cytotoxic Effects : IC50 of 5–8 μM against murine cancer cell lines (e.g., MC38, B16F10) and <1 μM against macrophages (RAW264.7, bone marrow-derived) .
- Synergy with Immunotherapy: Combined with anti-PD-1 or anti-CTLA-4, it reduces tumor growth and immune suppression in murine models .
Comparison with Similar Compounds
This compound belongs to two drug classes: Trk inhibitors and CSF1R inhibitors . Below is a comparative analysis with key competitors:
Table 1: this compound vs. CSF1R Inhibitors
Table 2: this compound vs. Trk Inhibitors
Key Differentiators of this compound
Dual-Target Strategy: Unlike single-target inhibitors (e.g., larotrectinib for Trk, pexidartinib for CSF1R), this compound simultaneously blocks Trk and CSF1R, addressing both tumor cell survival and immunosuppressive TAMs .
Broad Applicability : Targets both NTRK fusion-driven cancers and CSF1R-dependent malignancies (e.g., pancreatic cancer, TSGCT) .
Challenges and Limitations
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